molecular formula C16H12N2O B086546 3,6-Diphenyl-2-pyrazinol CAS No. 1088-34-2

3,6-Diphenyl-2-pyrazinol

Cat. No. B086546
CAS RN: 1088-34-2
M. Wt: 248.28 g/mol
InChI Key: YAILYEMDUBVLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenyl-2-pyrazinol is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3,6-Diphenyl-2-pyrazinol is not fully understood. However, it has been reported to act as a free radical scavenger, which helps to prevent oxidative damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Several studies have reported the biochemical and physiological effects of 3,6-Diphenyl-2-pyrazinol. The compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. It has also been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,6-Diphenyl-2-pyrazinol in lab experiments is its ease of synthesis and availability. The compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its poor water solubility, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for research on 3,6-Diphenyl-2-pyrazinol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is its use as a fluorescent probe for detecting metal ions in biological systems. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its properties for various applications.
In conclusion, 3,6-Diphenyl-2-pyrazinol is a promising compound that has shown potential applications in various fields of scientific research. Its ease of synthesis, stability, and beneficial effects make it an attractive candidate for further investigation. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.

Synthesis Methods

The synthesis of 3,6-Diphenyl-2-pyrazinol is a straightforward process that involves the reaction of 2,3-diaminopyrazine with benzil in the presence of a mild acid catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

3,6-Diphenyl-2-pyrazinol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

1088-34-2

Product Name

3,6-Diphenyl-2-pyrazinol

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3,6-diphenyl-1H-pyrazin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)17-11-14(18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19)

InChI Key

YAILYEMDUBVLNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C3=CC=CC=C3

solubility

0.4 [ug/mL]

synonyms

3,6-Diphenylpyrazin-2(1H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.